(2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid
Description
This compound is a chiral, non-proteinogenic amino acid derivative of phenylalanine. Its structure features a propanoic acid backbone with a (2S)-configuration and a phenyl ring substituted at positions 2 (fluoro), 3 (methoxy), and 4 (chloro). The unique substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes or transporters sensitive to halogenated and methoxylated aromatic groups .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFWDJBNASYQGK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1F)C[C@@H](C(=O)O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid, often referred to as a derivative of amino acids with specific halogen substitutions, exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chiral center at the second carbon atom, contributing to its potential biological activity through stereospecific interactions with biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid. For instance, derivatives with similar structural motifs have shown significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0195 |
The mechanism by which (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid exerts its effects is likely related to its ability to inhibit specific enzymes or pathways crucial for microbial growth. For example, studies on structurally related compounds suggest that they may interfere with cell wall synthesis or disrupt membrane integrity .
3. Therapeutic Applications
Given its biological activity, this compound may have potential applications in treating infections caused by resistant bacterial strains. The presence of halogen substituents has been shown to enhance the lipophilicity and bioavailability of similar compounds, making them suitable candidates for drug development .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of phenylalanine derivatives demonstrated that modifications at the para position significantly enhanced antibacterial activity. The derivative corresponding to (2S)-2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid exhibited notable inhibition against Staphylococcus aureus, suggesting that the specific substitution pattern is critical for activity .
Case Study 2: Structure-Activity Relationship (SAR)
In a comprehensive SAR analysis involving various halogenated phenylalanine derivatives, it was found that the introduction of electron-withdrawing groups like chlorine and fluorine at specific positions improved binding affinity to bacterial targets. This study emphasized the importance of molecular modifications in enhancing biological efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key analogs based on substituents, molecular weight, and biological relevance:
Key Observations :
- Methoxy Group: The 3-OCH₃ group introduces steric bulk and electron-donating effects, which may influence binding to aromatic pocket-containing targets like the L-type amino acid transporter 1 (LAT1) .
- Molecular Weight : Bulky substituents (e.g., diiodo in ) reduce solubility but improve receptor affinity in hormone analogs .
LAT1 Inhibition and Substrate Selectivity
- Target Compound: The combination of 4-Cl, 2-F, and 3-OCH₃ may optimize LAT1 binding by balancing hydrophobic interactions (Cl, F) and hydrogen bonding (OCH₃). This is supported by studies showing that halogenated phenylalanines exhibit higher LAT1 affinity than non-halogenated analogs .
- 4-Fluoro Analog () : Demonstrated 80% LAT1 transport inhibition at 10 µM, suggesting fluorine’s role in enhancing selectivity .
- 3,4-Dimethoxy Analog () : The α-methyl group reduces enzymatic cleavage, prolonging half-life in vivo, but may hinder LAT1 recognition due to steric effects .
Anti-Inflammatory and Enzyme Modulation
- Sulfonamide Derivatives (): Compounds like (2S)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid show COX-2 inhibition (IC₅₀ = 2.1 µM), highlighting the importance of sulfonyl groups for enzyme targeting .
- Thyroid Hormone Analogs () : Diiodo-substituted phenylalanines act as T3/T4 mimetics, emphasizing iodine’s role in nuclear receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
